molecular formula C14H15NO4S2 B2535477 Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-04-5

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2535477
CAS No.: 895260-04-5
M. Wt: 325.4
InChI Key: MYGNZEDRDKSTFK-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a sulfamoyl group attached to the thiophene ring, which is further substituted with a methyl ester and a 4-ethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it a preferred method for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.

    Sulfamoyl-substituted compounds: Compounds with sulfamoyl groups have similar hydrogen bonding capabilities and biological activities.

    Methyl esters: Methyl esters of various carboxylic acids have similar chemical properties and are used in similar applications.

Uniqueness

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in medicinal applications .

Properties

IUPAC Name

methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-3-10-4-6-11(7-5-10)15-21(17,18)12-8-9-20-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGNZEDRDKSTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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